molecular formula C9H6F2O2 B042454 2,3-Difluorocinnamic acid CAS No. 236746-13-7

2,3-Difluorocinnamic acid

Cat. No. B042454
M. Wt: 184.14 g/mol
InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of difluorinated compounds, such as 2,3-difluorocinnamic acid, often involves strategic fluorination techniques. For instance, the synthesis of fluorocyclopropane analogs, including structures similar to 2,3-difluorocinnamic acid, has been achieved through intramolecular metal carbenoid insertion into difluoroalkenes (Boger & Jenkins, 1996). This method could potentially be adapted for the synthesis of 2,3-difluorocinnamic acid by adjusting the precursor structures.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the compound's reactivity and stability. Fluorine's high electronegativity and small size allow it to induce unique electronic effects in molecules, potentially leading to increased reactivity or altered chemical behavior. Studies on similar difluorinated structures have utilized X-ray crystallography to reveal how difluoro substitution impacts molecular configuration and reactivity (Galica et al., 2016).

Chemical Reactions and Properties

Difluorinated cinnamic acids participate in various chemical reactions, including [2+2] photodimerization, which has been observed under certain conditions in related compounds (Galica et al., 2016). These reactions are influenced by factors such as pressure and the molecular environment, which can significantly affect the reaction rate and product formation.

Scientific Research Applications

  • Complexation with Metals : 2-Hydroxy-3-carboxy-dihydrocinnamic acid, a derivative of cinnamic acid, forms complexes with aluminum(III) and iron(III). These complexes are either bidentate or mixed ligand-hydroxo complexes (Bombi et al., 2007).

  • Mass Spectrometry Applications : The presence of fluorine atoms in difluorocinnamic acids aids in the identification of geometrical isomers through mass spectrometry, as these atoms decrease the stability of the acids (Parakhnenko et al., 1984).

  • Lipid Metabolism and Obesity Management : Hydroxycinnamic acid derivatives show potential in managing lipid metabolism and obesity. They work by reducing inflammation, inhibiting adipocyte differentiation, and lowering lipid profiles in experimental animals (Alam et al., 2016).

  • Structural Landscape Exploration : Studies on fluorosubstitution in cinnamic acid reveal variations in structure types influenced by geometrical and chemical factors, including weak C-HF hydrogen bonds (Chakraborty & Desiraju, 2018).

  • Reactivity Under Pressure : Difluorocinnamic acids exhibit higher reactivity at higher pressures (0.4 GPa) compared to standard atmospheric pressure (0.1 MPa), demonstrating varied orientations and distances between monomers (Galica et al., 2018).

  • Health Benefits Against Oxidative Stress-Related Disorders : Ferulic acid and compounds with feruloyl moieties, which are structurally related to cinnamic acid, may offer health benefits against disorders like cancer, diabetes, and neurodegenerative diseases due to their anti-oxidative properties (Silva & Batista, 2017).

  • Photochemical Reactions and Crystal Transformations : 2,6-Difluorocinnamic acid undergoes structural transformations under various conditions, including pressure and UV light exposure, influencing the course of photochemical reactions in its crystals (Galica et al., 2016).

  • Formation of Complexes with Lanthanide Ions : Cinnamic acid derivatives synthesized with lanthanide ions can form complexes and one-dimensional coordination polymers, which possess unique magnetic properties (Khalfaoui et al., 2017).

Safety And Hazards

The safety information available indicates that 2,3-Difluorocinnamic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(E)-3-(2,3-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorocinnamic acid

CAS RN

207981-48-4
Record name 207981-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Galica, J Bąkowicz, P Broda… - … Section C: Structural …, 2016 - scripts.iucr.org
Several conditions need to be fulfilled for a photochemical reaction to proceed in crystals. Some of these conditions, for example, geometrical conditions, depend on the particular type …
Number of citations: 2 scripts.iucr.org
S Chakraborty, GR Desiraju - CrystEngComm, 2018 - pubs.rsc.org
The landscape of β-cinnamic acid is explored by an extension of the previously reported fluorosubstitution protocol. Solid solutions of mono- and difluorocinnamic acids allow for the …
Number of citations: 3 pubs.rsc.org
I Sheina - 2020 - lutpub.lut.fi
This work is devoted to the phenomenon of Raman scattering of light. The fundamental principles underlying this phenomenon are studied and described, factors that influence the …
Number of citations: 0 lutpub.lut.fi

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